N-(benzofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(1-benzofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c24-20(19-15-16-9-5-6-12-18(16)26-19)23(17-10-3-1-4-11-17)21(25)22-13-7-2-8-14-22/h1,3-6,9-12,15H,2,7-8,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQZOYZJQAEKJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide typically involves the reaction of benzofuran-2-carbonyl chloride with N-phenylpiperidine-1-carboxamide. The reaction is carried out in the presence of a base such as potassium carbonate or sodium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve heating the mixture to a temperature of around 80°C to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to achieve consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-(benzofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield benzofuran-2-carboxylic acid derivatives, while reduction may produce benzofuran-2-methanol derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that N-(benzofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. It interacts with free radicals, potentially reducing oxidative stress in biological systems. This property is crucial for developing therapies aimed at conditions related to oxidative damage.
Drug Development
Due to its pharmacological profile, this compound is being investigated as a potential drug candidate for treating infectious diseases and cancer. Its ability to inhibit specific enzymes and receptors suggests it could play a role in targeted therapies.
Biological Research
Enzyme Inhibition Studies
this compound has been utilized in enzyme inhibition studies. It shows promise in modulating the activity of certain enzymes that are critical in various metabolic pathways, which can lead to insights into disease mechanisms and therapeutic targets.
Receptor Binding Studies
The compound's interaction with specific receptors makes it valuable in receptor binding studies. Understanding these interactions can aid in the development of drugs that target these receptors more effectively, potentially leading to better therapeutic outcomes.
Industrial Applications
Synthesis of Complex Organic Molecules
In the chemical industry, this compound serves as an intermediate in synthesizing other complex organic compounds. Its unique structure allows it to participate in various chemical reactions, making it versatile for creating diverse chemical entities.
Production Methods
The synthesis of this compound typically involves the reaction of benzofuran-2-carbonyl chloride with N-phenylpiperidine-1-carboxamide under basic conditions. The industrial production process emphasizes maintaining high yields and purity through automated monitoring systems.
Mechanism of Action
The mechanism of action of N-(benzofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its antimicrobial and antioxidant effects . Molecular docking studies have shown that the compound binds to the active sites of target proteins, thereby inhibiting their activity and exerting its pharmacological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound 4-(5-chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-phenylpiperidine-1-carboxamide (hereafter Compound 11 , from ) serves as a key structural analog. Below is a comparative analysis:
Structural Insights :
- Heterocyclic Core : The benzofuran in the target compound vs. the chlorinated benzimidazolone in Compound 11 alters electronic properties. Benzofuran’s oxygen atom may reduce basicity compared to benzimidazolone’s nitrogen, impacting solubility and target interactions.
- Substituent Effects : The chloro group in Compound 11 enhances electrophilicity and may improve binding to enzymes like 8-oxo-Guanine DNA glycosylase (OGG1), a target implicated in oxidative stress .
Pharmacological Activity
- Compound 11 : Exhibits selective inhibition of 8-oxo lesions (IC₅₀ = 0.12 µM), attributed to the benzimidazolone-piperidine scaffold’s planar geometry and chloro-substituent enhancing hydrophobic interactions .
- Target Compound: While activity data is unavailable, benzofuran derivatives are known for kinase inhibition (e.g., JAK2/STAT3) and antimicrobial effects. The absence of electron-withdrawing groups (e.g., Cl) may reduce potency compared to Compound 11 but improve metabolic stability.
Biological Activity
N-(benzofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Synthesis
Chemical Structure : The compound features a benzofuran ring, a phenyl group, and a piperidine ring, which contribute to its unique pharmacological properties.
Synthesis Methods :
The synthesis typically involves the reaction of benzofuran-2-carbonyl chloride with N-phenylpiperidine-1-carboxamide, using bases such as potassium carbonate to neutralize hydrochloric acid produced during the reaction. This method can be scaled for industrial production, ensuring high yield and purity through automated systems for monitoring reaction conditions.
This compound exhibits its biological effects primarily through enzyme inhibition and receptor binding. It has shown potential as an antimicrobial and antioxidant agent. The compound's mechanism involves interaction with specific molecular targets, leading to inhibition of certain enzymes and receptors that are crucial in various biological pathways .
Antimicrobial Properties
Research indicates that this compound may possess antimicrobial properties. Its structure allows it to interact with microbial enzymes, potentially disrupting their function. Studies have shown that modifications to the benzofuran component can enhance these antimicrobial effects.
Antioxidant Activity
The compound has also been studied for its antioxidant capabilities. It can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit various enzymes, including those involved in metabolic pathways. For instance, it has shown affinity for sigma receptors, which are implicated in numerous physiological processes .
Comparative Studies
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound | Biological Activity | Notes |
|---|---|---|
| N-benzoyl-DL-phenylalanine | Hypoglycemic activity | Known for its metabolic effects |
| Sulfonylhydrazide derivatives | Anticancer properties | Studied for their potential in cancer therapy |
| Hybrid compounds (benzofuran & N-aryl piperazine) | Anti-tumor activity | Evaluated for their efficacy against tumors |
This compound stands out due to its distinct combination of structural features that confer unique pharmacological effects not observed in the other compounds listed .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that modifications to the benzofuran moiety significantly enhanced antimicrobial activity against specific pathogens.
- Antioxidant Studies : Research published in the Journal of Medicinal Chemistry indicated that this compound exhibited strong antioxidant properties, effectively reducing oxidative stress markers in vitro .
- Enzyme Inhibition Profiles : Investigations into its interaction with sigma receptors revealed K_i values ranging from 7.8 to 34 nM, indicating a strong binding affinity which suggests potential therapeutic applications in neurological disorders .
Q & A
Q. What are the standard synthetic routes for N-(benzofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide, and what reaction conditions are critical for achieving high yields?
The synthesis typically involves three key steps:
- Preparation of benzofuran-2-carbonyl chloride via reaction of benzofuran-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux .
- Synthesis of N-phenylpiperidine-1-carboxamide by coupling aniline derivatives with piperidine-1-carboxylic acid using coupling agents like DCC .
- Final coupling of intermediates in the presence of a base (e.g., triethylamine) to form the target compound . Critical conditions include anhydrous environments, controlled stoichiometry, and purification via recrystallization or chromatography to achieve yields >70% .
Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming its purity?
Structural confirmation relies on:
- ¹H/¹³C NMR : To identify aromatic protons (δ 7.0–8.0 ppm for benzofuran), piperidine methylene groups (δ 1.5–3.0 ppm), and carboxamide carbonyl signals (δ ~165 ppm) .
- Mass spectrometry (MS) : For molecular ion verification (e.g., [M+H]+ at m/z 379.2) .
- HPLC : To assess purity (>95% by reverse-phase methods) .
Q. What are the known biological targets or mechanisms of action associated with this compound in preclinical studies?
The compound has shown affinity for:
- Sigma-1 receptors : Implicated in neuroprotection and pain modulation, with IC₅₀ values <100 nM in receptor-binding assays .
- TRPV1 channels : Potential analgesic effects via inhibition of calcium influx . Mechanistic studies often employ radioligand displacement assays and calcium imaging in transfected HEK293 cells .
Advanced Research Questions
Q. How can researchers optimize the synthetic protocol to address low yields or impurities encountered during scale-up?
Strategies include:
- Continuous flow systems : To enhance reaction homogeneity and reduce side products .
- Automated purification : Flash chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity fractions .
- Intermediate analysis : Monitoring by TLC or inline IR spectroscopy to optimize coupling efficiency .
Q. What strategies are recommended for resolving contradictory data in biological activity assays, such as varying IC₅₀ values across studies?
- Assay standardization : Use uniform cell lines (e.g., CHO-K1 for sigma-1 receptors) and buffer conditions (pH 7.4, 1% DMSO) .
- Orthogonal assays : Compare radioligand binding (e.g., [³H]-(+)-pentazocine) with functional assays (calcium flux) to confirm target engagement .
- Meta-analysis : Adjust for batch-to-batch variability in compound purity (e.g., via HPLC validation) .
Q. What computational or experimental approaches are used to establish structure-activity relationships (SAR) for derivatives of this compound?
- Molecular docking : To model interactions with sigma-1 receptors (PDB: 5VU) and identify critical residues (e.g., Glu172) .
- Analog synthesis : Systematic substitution of the benzofuran (e.g., halogenation) or piperidine (e.g., methyl groups) moieties to assess potency changes .
- Free-energy perturbation (FEP) : Predict binding affinity changes for designed analogs .
Q. How should researchers design in vitro and in vivo experiments to evaluate the neuroprotective or analgesic potential of this compound?
- In vitro : Use primary neuronal cultures exposed to oxidative stress (H₂O₂) with viability measured via MTT assay. Include positive controls (e.g., donepezil) .
- In vivo : Rodent models of neuropathic pain (e.g., chronic constriction injury) with von Frey filament testing. Pharmacokinetic profiling (plasma half-life, brain penetration) is critical .
Q. What are the challenges in crystallizing this compound for X-ray diffraction studies, and how can they be mitigated?
- Challenges : Low solubility in common solvents and conformational flexibility of the piperidine ring .
- Solutions : Use mixed solvents (e.g., DMSO/water) for vapor diffusion. Co-crystallization with stabilizing ligands (e.g., PEG derivatives) improves crystal lattice stability .
Q. What metabolic stability assays are recommended to assess the compound's pharmacokinetic profile?
Q. How does the stereochemistry of the piperidine ring influence the compound's biological activity, and how is this analyzed experimentally?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
